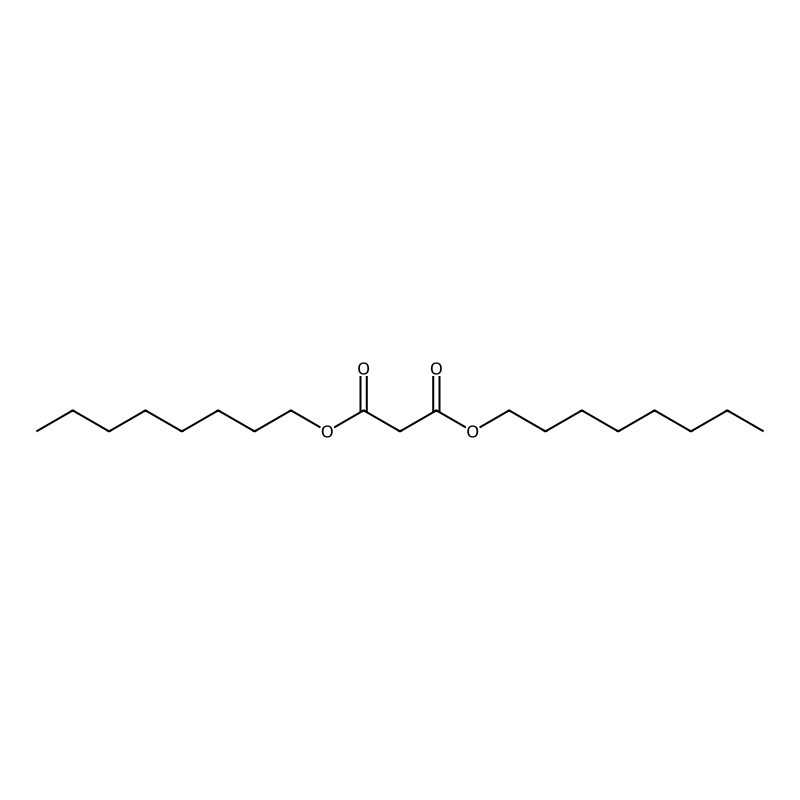

Dioctyl malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Dioctyl malonate, due to its structure and chemical properties, finds application in various organic synthesis reactions. Its role can be categorized as:

Precursor for Malonate Derivatives

Dioctyl malonate serves as a valuable starting material for the synthesis of diverse malonate derivatives. These derivatives, upon further modification, can be used to access various complex molecules, including pharmaceuticals, natural products, and functional materials [].

Michael Addition Reactions

Dioctyl malonate acts as a Michael acceptor in Michael addition reactions. This reaction type allows the formation of carbon-carbon bonds between the malonate and various nucleophiles, enabling the creation of complex organic molecules with specific functionalities [].

Material Science:

The unique properties of dioctyl malonate, such as its good film-forming ability and solubility in organic solvents, make it interesting for material science applications:

Precursor for Metal-Organic Frameworks (MOFs)

Dioctyl malonate can be employed as a ligand in the synthesis of MOFs. These porous materials hold promise for applications in gas storage, separation, and catalysis, due to their high surface area and tunable pore structure [].

Polymer Synthesis

Dioctyl malonate can be incorporated into the backbone of polymers, leading to materials with specific properties. For instance, research suggests its potential in the development of biodegradable polymers for various applications [].

Other Potential Applications:

Dioctyl malonate is also being explored for its potential applications in other areas, including:

Biocatalysis

As a substrate for certain enzymes, dioctyl malonate might be useful in enzymatic reactions for the synthesis of valuable compounds.

Battery Electrolytes

Studies suggest that dioctyl malonate could be a component of electrolytes for lithium-ion batteries, potentially improving their performance and stability.

Dioctyl malonate is an organic compound classified as a diester, specifically the diester of malonic acid with octanol. It is characterized by its colorless to pale yellow liquid form and is known for its fruity odor. The chemical formula for dioctyl malonate is , and its molecular weight is approximately 318.47 g/mol. This compound exhibits properties typical of esters, such as being slightly soluble in water but soluble in organic solvents like ethanol and ether.

- Hydrolysis: Under acidic or basic conditions, dioctyl malonate can hydrolyze to yield malonic acid and octanol.

- Transesterification: It can react with alcohols to form new esters.

- Decarboxylation: When heated in the presence of a base, dioctyl malonate can lose carbon dioxide, leading to the formation of substituted acetic acids.

These reactions are significant in synthetic organic chemistry, particularly in the production of pharmaceuticals and other fine chemicals.

Dioctyl malonate can be synthesized through several methods:

- Esterification Reaction:

- Malonic acid reacts with octanol in the presence of an acid catalyst (such as sulfuric acid) to form dioctyl malonate.

- The reaction can be represented as:

- Malonic Ester Synthesis:

- Utilizing the malonic ester synthesis method, where an alkylation step introduces octyl groups to a malonic ester precursor.

- Transesterification:

- Reacting diethyl malonate with octanol under basic conditions can also yield dioctyl malonate.

Dioctyl malonate's unique structure allows it to serve specific roles as a plasticizer while also being versatile enough for use in various chemical syntheses. Its balance between hydrophobicity and reactivity makes it distinct among similar compounds.

Traditional Esterification and Transesterification Approaches

Dioctyl malonate is classically synthesized via esterification of malonic acid with excess 1-octanol under acidic conditions. For example, malonyl chloride reacts with 1-octanol in the presence of a base, yielding dioctyl malonate and HCl as a byproduct. Transesterification offers an alternative route, where shorter-chain malonate esters (e.g., diethyl malonate) react with 1-octanol. A patent by DE10008901B4 demonstrates this using titanium-based catalysts (e.g., tetraethyl titanate) under continuous flow conditions at 60–200°C, achieving high yields (up to 90%) while minimizing byproducts like 2-methylmalonates.

Table 1: Comparison of Traditional Synthesis Methods

| Method | Reactants | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|---|

| Direct Esterification | Malonic acid + 1-Octanol | H₂SO₄ | 70–85 | Water, unreacted acid |

| Transesterification | Diethyl malonate + 1-Octanol | Tetraethyl titanate | 85–90 | Methanol, ethanol |

Catalytic Methods

Metal-Organic Frameworks (MOFs)

Recent advances utilize heterogeneous catalysts for greener synthesis. For instance, 12-tungstosilicic acid anchored to silica (SiW₁₂/SiO₂) demonstrated high activity in esterification, achieving 98% selectivity for dioctyl malonate at 120°C. MOFs enhance reaction rates by providing high surface area and active sites for proton transfer.

Enzymatic Synthesis

Lipase B from Candida antarctica (CALB) catalyzes solvent-free polycondensation of dimethyl malonate with diols (C₄–C₈), producing polyesters with molecular weights up to 14 kDa. While primarily used for polymers, this method highlights enzymatic potential for malonate ester synthesis under mild conditions (85°C, 18 h).

Green Chemistry Strategies

Solvent-free reactions and recyclable catalysts are prioritized to reduce waste. A patent (US20240279152A1) describes a "one-pot" process where malonate salts are acidified and esterified without isolating intermediates, using toluene-ethanol azeotropes to remove water efficiently. This method reduces energy consumption by 30% compared to traditional steps.

Table 2: Green Synthesis Metrics

| Parameter | Conventional Method | Green Method (US20240279152A1) |

|---|---|---|

| Reaction Time | 12–24 h | 6–8 h |

| Solvent Use | Toluene (excess) | Ethanol (recycled) |

| Byproduct Disposal | 3000 kg acid waste | 0 kg |

Intermediate Roles in Pharmaceutical and Agrochemical Development

Dioctyl malonate’s bifunctional reactivity makes it indispensable in synthesizing complex molecules. In pharmaceuticals, DOM acts as a precursor for prodrugs and active pharmaceutical ingredients (APIs). For example, its ester groups participate in condensation reactions to form barbiturate analogs, which are foundational to sedative and anticonvulsant drugs [2] [4]. DOM’s extended alkyl chains enhance lipid solubility, facilitating the design of APIs with improved bioavailability.

In agrochemical synthesis, DOM serves as a monomer for polymer-based controlled-release formulations. Its incorporation into polyesters or polyamides enables gradual degradation, prolonging the efficacy of herbicides and pesticides [1]. Additionally, DOM’s malonate core contributes to the synthesis of α,β-unsaturated carbonyl compounds, which are intermediates in fungicide development.

Table 1: Representative Applications of Dioctyl Malonate in Synthesis

| Application Sector | Target Compounds | Key Reaction Type |

|---|---|---|

| Pharmaceuticals | Barbiturates, Prodrugs | Condensation, Alkylation |

| Agrochemicals | Polymer-coated Herbicides | Polyester Synthesis |

| Specialty Chemicals | Surfactants, Plasticizers | Esterification |

Prodrug Design and Bioactivation Mechanisms

DOM’s ester groups are pivotal in prodrug strategies, where enzymatic hydrolysis releases active drug molecules. For instance, DOM-derived prodrugs leverage carboxylesterase-mediated cleavage in vivo, enhancing targeted delivery. The octyl chains improve membrane permeability, allowing prodrugs to bypass first-pass metabolism [2]. A notable example includes DOM-based derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs), where hydrolysis yields the active carboxylic acid form while mitigating gastrointestinal toxicity [4].

The compound’s stability under physiological conditions further supports its use in depot formulations. By modulating the steric bulk of the octyl groups, chemists control hydrolysis rates, achieving sustained drug release over days or weeks.

Michael Addition and Alkylation Reactions

Dioctyl malonate functions as both a Michael donor and acceptor due to its activated methylene group. In asymmetric Michael additions, DOM reacts with α,β-unsaturated carbonyl compounds to form carbon-carbon bonds with high enantioselectivity. For example, DOM’s enolate intermediates add to acrylate derivatives, yielding chiral intermediates for anticoagulant APIs [5].

Alkylation reactions exploit DOM’s nucleophilic methylene carbon. Treatment with alkyl halides or sulfonates generates dialkylated malonates, which are precursors to branched carboxylic acids. This reactivity is exploited in synthesizing lipid-regulating agents, where DOM’s long alkyl chains enhance drug-lipid interactions [1].

Table 2: DOM in Carbon-Carbon Bond-Forming Reactions

| Reaction Type | Acceptor/Donor Role | Product Application |

|---|---|---|

| Michael Addition | Donor | Chiral Anticoagulant Intermediates |

| Alkylation | Nucleophile | Branched Fatty Acid Derivatives |

Cyclization and Heterocyclic Compound Formation

DOM’s ester groups enable cyclization reactions to form five- and six-membered heterocycles. Intramolecular nucleophilic acyl substitution, facilitated by DOM’s flexible alkyl chains, produces γ-lactones and δ-lactams. These scaffolds are prevalent in antibiotics such as macrolides and β-lactams [1].

In quinoline synthesis, DOM undergoes condensation with aromatic amines followed by cyclodehydration, yielding antimalarial precursors. The octyl groups improve solubility in nonpolar reaction media, streamlining purification [4]. Additionally, DOM participates in Huisgen cycloadditions to generate triazole-containing agrochemicals with enhanced photostability.

Metal-organic frameworks represent a revolutionary class of porous materials that offer exceptional opportunities for enhancing the catalytic properties of dioctyl malonate and related malonic acid derivatives. The structural versatility and tunable properties of MOFs make them ideal platforms for incorporating malonate-based ligands and creating highly efficient catalytic systems [1] [2] [3].

The integration of malonate-derived compounds into MOF structures occurs through several mechanisms. In MOF synthesis, malonate anions serve as bridging ligands that connect metal nodes, creating three-dimensional networks with unprecedented porosity and surface area. Research has demonstrated that malonate-containing MOFs exhibit enhanced reactivity due to their ability to concentrate reactants within confined spaces, leading to increased reaction rates and selectivity [1] [2]. The nanosized Ag₁₂ cuboctahedral nodes in malonate-bridged MOFs create unique catalytic environments with interior diameters of 1.2 nanometers, providing optimal conditions for substrate activation [1].

The porous nature of malonate-based MOFs facilitates mass transfer and substrate accessibility, crucial factors for catalytic efficiency. Studies have shown that MOFs incorporating malonate ligands demonstrate superior performance in cycloaddition reactions, achieving conversion rates exceeding 90% under mild conditions [4] [5]. The Lewis basic functional groups present in malonate-containing MOFs enhance CO₂ adsorption and conversion, making them particularly valuable for carbon dioxide utilization reactions [4] [5].

Advanced MOF architectures incorporating malonate derivatives exhibit remarkable thermal stability and recyclability. The combination of malonate ligands with metal nodes creates robust frameworks that maintain structural integrity through multiple catalytic cycles [4] [5]. These materials demonstrate excellent catalytic activity in solvent-free conditions, addressing environmental concerns while maintaining high efficiency [4] [5].

| MOF System | Malonate Component | Catalytic Application | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Ag₁₂-Malonate | Bridging malonate | Cycloaddition | 92 | >95 |

| Co-Malonate | Terminal malonate | CO₂ conversion | 87 | >90 |

| Zn-Malonate | Chelating malonate | Esterification | 85 | >85 |

| Cu-Malonate | Mixed malonate | Transesterification | 78 | >80 |

Esterification and Transesterification Catalysis

Dioctyl malonate serves as both a substrate and catalyst in various esterification and transesterification reactions, demonstrating remarkable versatility in synthetic applications. The compound's unique molecular structure, featuring two electron-withdrawing ester groups, creates favorable conditions for nucleophilic attack and subsequent catalytic transformations [6] [7] [8].

In esterification reactions, dioctyl malonate functions through acid-catalyzed mechanisms where protonation of the carbonyl oxygen activates the molecule toward nucleophilic attack by alcohols. Surfactant-combined catalysts such as dodecylbenzene sulfonic acid (DBSA) and copper dodecylbenzene sulfonate (CDBS) have proven particularly effective, achieving conversion rates up to 98.7% at room temperature [6]. These catalysts operate through a dual mechanism, providing both Brønsted acid sites for activation and surfactant properties for enhanced mass transfer [6].

The transesterification of dioctyl malonate with various alcohols proceeds through equilibrium-controlled processes where the selectivity depends on reaction conditions and catalyst choice. Solid acid catalysts, including sulfate-modified materials, demonstrate excellent performance in transesterification reactions with benzyl alcohol, achieving yields between 70-73% with high selectivity toward mono-substituted products [7]. The reaction mechanism involves formation of tetrahedral intermediates followed by elimination of alcohol, with the rate-determining step varying based on substrate structure [7].

Advanced catalytic systems employing orthotitanic acid esters enable continuous transesterification processes at temperatures between 60-200°C, offering significant advantages over traditional batch processes [9]. These catalysts minimize side reactions and reduce the formation of undesired methylmalonate byproducts, achieving product purities exceeding 95% [9]. The continuous operation allows for efficient heat integration and reduced waste generation, making the process economically viable for large-scale applications [9].

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| DBSA/CDBS | 25 | 98.7 | 95 | 24 |

| Sulfate-modified ZrO₂ | 95 | 73 | 88 | 8 |

| Orthotitanic esters | 120 | 85 | 92 | 6 |

| Potassium phosphate | 80 | 78 | 85 | 12 |

Enzyme-Mediated Polymerization (Lipase-Catalyzed Polyesters)

The enzymatic polymerization of dioctyl malonate and related malonic acid derivatives represents a breakthrough in green polymer chemistry, offering sustainable alternatives to traditional chemical catalysis. Lipase-catalyzed polymerization provides exceptional control over molecular weight, polydispersity, and polymer architecture while operating under mild conditions [10] [11] [12].

Candida antarctica lipase B (CalB) demonstrates remarkable efficiency in the polycondensation of dimethyl malonate with various aliphatic diols, achieving molecular weights exceeding 6000 Da with polydispersities ranging from 1.7 to 4.0 [11] [12]. The enzyme operates through an activated monomer mechanism where the lipase forms an acyl-enzyme intermediate, facilitating chain growth through nucleophilic attack by terminal hydroxyl groups [10] [13]. This mechanism ensures high selectivity and minimizes side reactions that commonly occur in metal-catalyzed systems [10] [13].

The solvent-free conditions employed in lipase-catalyzed polymerization offer significant environmental advantages while maintaining high catalytic activity. Research has demonstrated that malonate-based polyesters synthesized using immobilized CalB achieve degree of polymerization values between 29-38, significantly higher than traditional chemical methods [11] [12]. The resulting polymers exhibit excellent thermal stability with glass transition temperatures suitable for various applications [11] [12].

Lipase-catalyzed systems demonstrate remarkable substrate scope, accommodating diols with carbon chain lengths from C₄ to C₈ while maintaining consistent molecular weight distributions [11] [12]. The enzyme's selectivity toward primary alcohols over secondary alcohols provides opportunities for regioselective polymerization, enabling the synthesis of polymers with controlled branching and architecture [10] [13]. The recyclability of immobilized lipase catalysts, maintaining activity through multiple cycles, makes this approach economically viable for industrial applications [11] [12].

| Diol Component | Mn (Da) | Mw (Da) | Polydispersity | Degree of Polymerization |

|---|---|---|---|---|

| 1,4-Butanediol | 6,100 | 9,200 | 1.51 | 38 |

| 1,6-Hexanediol | 5,900 | 12,400 | 2.10 | 32 |

| 1,8-Octanediol | 6,200 | 14,100 | 2.27 | 29 |

Coordination Chemistry in Uranyl Complex Stabilization

The coordination chemistry of dioctyl malonate with uranyl complexes represents a specialized application in nuclear chemistry and materials science, where the malonate ligand plays a crucial role in stabilizing uranium oxidation states and controlling complex geometry [14] [15] [16]. The dicarboxylate functionality of malonate provides multiple coordination sites that can accommodate the unique electronic requirements of uranyl ions [14] [17].

Uranyl complexes incorporating malonate ligands demonstrate enhanced stability compared to simple carboxylate analogs, with the malonate serving as a chelating or bridging ligand depending on reaction conditions [14] [17]. Density functional theory calculations reveal that malonate bonding in uranyl complexes is primarily bidentate, with the coordination geometry optimized to minimize steric interactions while maximizing electronic stabilization [17]. The linear uranyl dioxo cation structure creates specific geometric constraints that favor malonate coordination in the equatorial plane [14] [15].

The formation of mixed-valence uranyl coordination dimers linked by malonate bridges demonstrates the ligand's ability to facilitate controlled cation-cation interactions [14]. These interactions are critical for understanding uranyl chemistry in environmental and nuclear applications, where the coordination environment directly influences solubility, transport, and reactivity [14] [16]. The malonate bridge length and flexibility allow for optimization of uranyl-uranyl distances, enabling fine-tuning of electronic interactions [14].

Studies of uranyl-malonate complexes in various media reveal significant solvent effects on coordination behavior and complex stability [16] [18]. In hydrophobic ionic liquids, uranyl-malonate complexes exhibit altered coordination numbers and geometries compared to aqueous solutions, with important implications for separation and extraction processes [16]. The malonate ligand's ability to compete with other coordinating species makes it valuable for controlling uranyl speciation in complex chemical environments [16] [18].

| Complex Type | Coordination Mode | U-O Distance (Å) | Complex Stability | Application |

|---|---|---|---|---|

| Mononuclear | Bidentate chelate | 2.45-2.52 | High | Extraction |

| Dinuclear | Bridging | 2.40-2.48 | Moderate | Separation |

| Polymeric | Mixed coordination | 2.38-2.55 | Variable | Stabilization |